molecular formula C12H18N4O2 B3019137 Tert-butyl 3-(pyridazin-3-ylamino)azetidine-1-carboxylate CAS No. 2034587-00-1

Tert-butyl 3-(pyridazin-3-ylamino)azetidine-1-carboxylate

Cat. No.: B3019137
CAS No.: 2034587-00-1
M. Wt: 250.302
InChI Key: ZRRVFLBYHBHVFK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(pyridazin-3-ylamino)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C12H18N4O2 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(pyridazin-3-ylamino)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with pyridazin-3-ylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-(pyridazin-3-ylamino)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the pyridazinyl group can be replaced by other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-(pyridazin-3-ylamino)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its azetidine ring and pyridazinyl group are structural motifs found in various bioactive molecules, suggesting potential pharmacological activities.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and structural features make it suitable for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(pyridazin-3-ylamino)azetidine-1-carboxylate is not well-documented. based on its structure, it is likely to interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The azetidine ring and pyridazinyl group may facilitate binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
  • Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • Tert-butyl 3-(bromomethyl)-1-azetidinecarboxylate

Comparison: Tert-butyl 3-(pyridazin-3-ylamino)azetidine-1-carboxylate is unique due to the presence of the pyridazinyl group, which imparts distinct electronic and steric properties. This differentiates it from other azetidine derivatives, such as those containing piperazinyl or hydroxymethyl groups. The pyridazinyl group may enhance the compound’s ability to interact with specific biological targets, potentially leading to unique pharmacological activities.

Properties

IUPAC Name

tert-butyl 3-(pyridazin-3-ylamino)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-7-9(8-16)14-10-5-4-6-13-15-10/h4-6,9H,7-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRVFLBYHBHVFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC2=NN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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